1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid
Description
1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid is a complex organic compound that features a piperidine and piperazine moiety. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure, which includes a nitrophenyl group, makes it a subject of interest in synthetic organic chemistry and pharmaceutical research.
Properties
IUPAC Name |
1-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2.C2H2O4/c27-26(28)22-8-6-19(7-9-22)18-23-12-10-21(11-13-23)25-16-14-24(15-17-25)20-4-2-1-3-5-20;3-1(4)2(5)6/h1-9,21H,10-18H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSYYHSRFFWFMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. One common method involves the reaction of 4-nitrobenzyl chloride with piperidine under basic conditions to form 1-[(4-nitrophenyl)methyl]piperidine. This intermediate is then reacted with 4-phenylpiperazine in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine and piperazine derivatives.
Scientific Research Applications
1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to these targets, while the piperidine and piperazine moieties can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(4-Nitrophenyl)methyl]piperidine: Shares the nitrophenyl and piperidine moieties but lacks the piperazine group.
4-Phenylpiperazine: Contains the piperazine and phenyl groups but lacks the nitrophenyl and piperidine moieties.
Uniqueness
1-[1-[(4-Nitrophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine is unique due to its combination of nitrophenyl, piperidine, and piperazine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
